molecular formula C16H13F2N3O B2960421 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide CAS No. 727661-70-3

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2960421
CAS No.: 727661-70-3
M. Wt: 301.297
InChI Key: JHIKKMSIBAJBCP-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry. This compound is constructed from two key pharmacophoric units: a 1H-benzimidazole group, linked via an ethyl spacer to a 2,6-difluorobenzamide moiety. The benzimidazole nucleus is a bioisostere of naturally occurring purines, which allows its derivatives to interact with a wide array of biological targets and biopolymers, including enzymes and receptors . The incorporation of the 2,6-difluorobenzamide group, a known synthetic intermediate in agrochemical and pharmaceutical synthesis, further enhances the molecule's potential for diverse applications . This combination makes it a high-value intermediate for rigorous scientific investigation. Key Research Applications and Value The primary research value of this compound lies in its potential as a key intermediate in the discovery and development of new therapeutic agents. Benzimidazole derivatives are extensively investigated for a remarkably broad spectrum of pharmacological activities, positioning this compound as a versatile precursor for multiple R&D pathways . Specific areas of high potential include: • Anticancer Research: 2-Substituted benzimidazole derivatives are explored as targeted cancer therapeutics. They can function through versatile mechanisms, including acting as DNA-binding agents, inhibiting tubulin polymerization to disrupt cell division, or serving as enzyme inhibitors that interfere with critical cancer cell signaling pathways . • Antimicrobial and Antiparasitic Research: The benzimidazole scaffold is a well-established component of numerous commercial antimicrobial and anthelmintic drugs . This compound can serve as a synthetic intermediate for developing novel agents to address drug-resistant bacterial and fungal strains, or as a tool compound for studying parasite enzymes . • Chemical Biology and Probe Development: Due to its ability to mimic purines, this molecule can be utilized in chemical biology to create photoprobes or affinity probes. This application helps in identifying novel biological targets, elucidating the structure and function of biomolecules, and understanding complex cellular pathways . Handling and Usage This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-10-4-3-5-11(18)15(10)16(22)19-9-8-14-20-12-6-1-2-7-13(12)21-14/h1-7H,8-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIKKMSIBAJBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or acid chloride. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions . The resulting intermediate is then reacted with 2,6-difluorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups : The 2,6-difluorobenzamide moiety (common in the target compound and teflubenzuron) enhances stability and receptor binding due to fluorine’s electronegativity .
  • Heterocyclic Modifications : Pyrimidine-thioether derivatives (e.g., 4c, 4d) show broad-spectrum antimicrobial activity, but the benzimidazole-ethyl group in the target compound may improve selectivity for eukaryotic targets (e.g., fungal enzymes) .

Anticancer and Antioxidant Derivatives

Benzimidazole and benzamide derivatives exhibit diverse biological roles:

Compound Name Molecular Formula Key Features Activity Reference
THHEB (Antioxidant) C₁₅H₁₅NO₅ Trihydroxybenzamide, hydroxyphenethyl DPPH scavenging (IC₅₀: 22.8 µM)
N-(1-Chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide C₂₁H₁₁ClF₂NO₃ Anthraquinone, difluorobenzamide VEGFR2 inhibition (ΔG: -9.8 kcal/mol)
tebb (Bis-benzimidazole) C₁₈H₁₈N₄S Dual benzimidazole, sulfanyl linker Bcl-2 interaction, anticancer

Key Findings :

  • Receptor Binding: The anthraquinone-difluorobenzamide hybrid in shows strong VEGFR2 affinity via hydrogen bonding (Cys917) and hydrophobic interactions, suggesting the target compound could be optimized for similar kinase inhibition .

Pesticidal and Environmental Impact

Diflubenzuron and hexaflumuron are commercial pesticides sharing the 2,6-difluorobenzamide scaffold:

Compound Name Molecular Formula Substituents Use Case Reference
Diflubenzuron C₁₄H₉ClF₂N₂O₂ Chlorophenylurea, difluorobenzamide Insect growth regulator
Hexaflumuron C₁₆H₈Cl₂F₆N₂O₂ Tetrafluoroethoxy, difluorobenzamide Termiticide

Key Findings :

  • Environmental Persistence : Fluorine atoms in diflubenzuron increase environmental persistence, raising concerns about bioaccumulation. The target compound’s benzimidazole group may mitigate this via faster metabolic degradation .
  • Mode of Action : These pesticides inhibit chitin synthesis, whereas the target compound’s benzimidazole moiety could target microtubules (common in antifungal benzimidazoles like albendazole) .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with other related compounds.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of difluorobenzamide enhances its pharmacological properties by potentially increasing lipophilicity and bioavailability. The structure can be represented as follows:

N 2 1H benzimidazol 2 yl ethyl 2 6 difluorobenzamide\text{N 2 1H benzimidazol 2 yl ethyl 2 6 difluorobenzamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Compounds with benzimidazole moieties have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Properties : Benzimidazole derivatives are often studied for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Research indicates that modifications in the benzimidazole structure can enhance cytotoxicity against various cancer cell lines .
  • TRPC6 Inhibition : Recent studies suggest that certain benzimidazole derivatives inhibit the activity of Transient Receptor Potential Channel 6 (TRPC6), which is implicated in several pathological conditions including nephrotic syndrome and heart failure. This inhibition can lead to therapeutic benefits in these diseases .

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other benzimidazole derivatives, a summary table is provided below:

Compound NameAntibacterial Activity (MIC μg/ml)Anticancer Activity (IC50 μM)TRPC6 Inhibition
This compound4 (against S. aureus)15Moderate
Benzimidazole Derivative A8 (against E. coli)12Weak
Benzimidazole Derivative B3 (against S. aureus)10Strong

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The compound exhibited an MIC of 4 μg/ml against Staphylococcus aureus, indicating potent antibacterial activity. This study highlights the potential for developing new antibiotics based on this scaffold .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound had an IC50 value of 15 μM against breast cancer cells. This suggests that the compound may serve as a lead candidate for further development in cancer therapy .

Q & A

Q. What advanced techniques characterize crystalline polymorphs of this compound?

  • Methodological Answer : Perform SC-XRD (Single-Crystal X-ray Diffraction) to resolve unit cell parameters. Pair with PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry) to identify polymorphic transitions. For example, orthorhombic vs. monoclinic forms may exhibit differing solubility profiles .

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